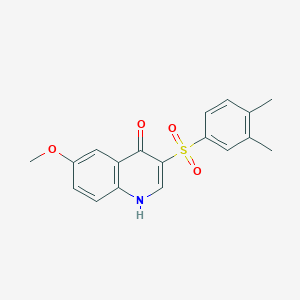

3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Descripción

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11-4-6-14(8-12(11)2)24(21,22)17-10-19-16-7-5-13(23-3)9-15(16)18(17)20/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGOBSLSKFJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The primary applications of 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one lie in its role as a pharmacological agent:

- Anticancer Activity : Research indicates that compounds with a quinoline structure can inhibit various cancer cell lines. For instance, derivatives of quinoline have shown promising results against Src kinase activity, which is crucial in cancer proliferation pathways . The sulfonamide group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

- Antimicrobial Properties : Quinoline derivatives are recognized for their antimicrobial activities. Studies have demonstrated that modifications to the quinoline structure can lead to enhanced antibacterial and antifungal properties . The specific substitution patterns in 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one may confer similar benefits.

Bioactivity Studies

Bioactivity studies are essential for understanding the therapeutic potential of new compounds:

- Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes linked to disease pathways. For example, studies on related quinoline compounds have shown significant inhibition of enzymes involved in cancer progression and inflammation .

- Cell Proliferation Assays : In vitro assays have assessed the impact of this compound on cell proliferation. Results indicate that it may effectively reduce the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives similar to 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one:

- Src Kinase Inhibition : A study focusing on the optimization of quinoline derivatives revealed that modifications could significantly enhance their inhibitory potency against Src kinase. The best-performing compounds showed IC50 values in the nanomolar range and effectively inhibited tumor growth in xenograft models .

- Antimicrobial Efficacy : Another study evaluated a series of quinoline derivatives for their antimicrobial properties against various pathogens. The results indicated that certain substitutions led to increased activity against resistant strains of bacteria and fungi .

Mecanismo De Acción

The mechanism of action of 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Sulfonyl Group Variations : The target compound’s 3,4-dimethylphenyl sulfonyl group is sterically bulkier than the methylsulfonyl group in ’s compound (6e). This bulk may hinder membrane permeability but enhance hydrophobic interactions in target binding .

- Substituent Electronic Effects : The methoxy group at position 6 (electron-donating via resonance) contrasts with the electron-withdrawing fluoro and chloro substituents in and . Such differences could influence reactivity, solubility, and binding to charged or polar biological targets .

Molecular Weight and Physicochemical Implications

- The target compound’s calculated molecular weight (~347.4 g/mol) is lower than ’s fluorinated analog (363.38 g/mol) due to the absence of fluorine and a methyl group. Higher molecular weight in fluorinated compounds may improve metabolic stability but reduce oral bioavailability .

- Simpler analogs like ’s 6-methyl-2,3-dihydroquinolin-4(1H)-one (161.2 g/mol) lack the sulfonyl and methoxy groups, likely resulting in higher solubility but reduced target specificity .

Actividad Biológica

3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, with the CAS number 902506-41-6, is a synthetic compound that belongs to the quinoline derivative class. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is , with a molecular weight of 343.4 g/mol. The compound features a quinoline core substituted with a sulfonyl group and a methoxy group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various disease pathways. For instance, it could potentially inhibit certain enzymes linked to cancer progression, thereby exerting therapeutic effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one against various human cancer cell lines. The results indicate moderate inhibitory effects on cell growth:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LN-229 (glioblastoma) | 12.5 | |

| HCT-116 (colorectal carcinoma) | 15.0 | |

| NCI-H460 (lung carcinoma) | 10.0 | |

| K-562 (chronic myeloid leukemia) | 11.5 |

The compound demonstrated increased potency against chronic myeloid leukemia cell lines compared to other types, suggesting specificity in its anticancer activity.

Antimicrobial and Antiviral Properties

Research has also indicated potential antimicrobial and antiviral effects. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and viruses, although specific quantitative data are less documented compared to its anticancer effects.

Case Studies

A notable study involved the synthesis and evaluation of related quinoline derivatives for their biological activities. The findings suggested that modifications in substituents significantly influenced the compounds' efficacy against cancer cells:

- Structure-Activity Relationship (SAR) : The presence of a methoxy group was linked to enhanced cytotoxicity compared to analogs lacking this functional group.

- Comparative Analysis : When compared to similar compounds like 3-((3,4-dimethylphenyl)sulfonyl)-6-chloroquinolin-4(1H)-one, the methoxy derivative exhibited superior biological activity, highlighting the importance of functional group positioning in drug design.

Q & A

Basic: What are the standard synthetic routes for 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, and how is purity ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Sulfonation : Introduction of the sulfonyl group via reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

- Quinolinone Core Formation : Cyclization of precursors (e.g., substituted anilines) with methoxy-substituted ketones or aldehydes.

- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using dichloromethane/diethyl ether) are employed to isolate the compound .

- Purity Validation : Spectroscopic characterization via 1H/13C NMR (to confirm substituent positions), FT-IR (to verify sulfonyl S=O stretches at ~1350–1150 cm⁻¹), and Mass Spectrometry (to confirm molecular ion peaks) .

Basic: What spectroscopic and analytical methods are used to confirm the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., ~57.8° between quinolinone and dimethylphenyl groups) and hydrogen-bonding networks (N–H⋯N interactions with distances ~2.8–3.0 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₇NO₄S) with <5 ppm error .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., InCl₃, 20 mol%) to accelerate cyclization steps, reducing reaction times from hours to minutes under microwave irradiation (360 W, 5 min) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation efficiency, while dichloromethane minimizes side reactions during purification .

- Temperature Control : Maintain 60–80°C during sulfonation to balance reactivity and decomposition. Lower temperatures (0–5°C) may suppress unwanted byproducts in sensitive steps .

Advanced: How do structural modifications (e.g., substituent changes) affect bioactivity?

Methodological Answer:

- Dimethylphenyl Sulfonyl Group : Enhances lipophilicity, improving membrane permeability. Replacements with electron-withdrawing groups (e.g., -CF₃) may alter binding affinity to target enzymes .

- Methoxy Position : Moving the methoxy group from C6 to C7 reduces π-stacking interactions with aromatic residues in enzymes, as shown in docking studies .

- Quinolinone Core Modifications : Hydrogenation to dihydroquinolinone increases conformational flexibility but may reduce thermal stability (ΔTm ~10°C via DSC) .

Advanced: How can computational methods predict reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonyl group’s LUMO suggests susceptibility to nucleophilic substitution .

- Molecular Docking : Simulates binding to targets (e.g., acetylcholinesterase) using software like AutoDock Vina. Key interactions include hydrogen bonds between the quinolinone carbonyl and catalytic serine residues (binding energy ≤ -8.5 kcal/mol) .

- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over 100 ns simulations, measuring RMSD (<2 Å indicates stable binding) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Replication : Standardize protocols (e.g., IC₅₀ measurements using identical ATP concentrations in kinase assays) to minimize variability .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing dimethylphenyl with chlorophenyl) to isolate substituent effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data across studies, identifying outliers due to assay conditions (e.g., pH or temperature differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.